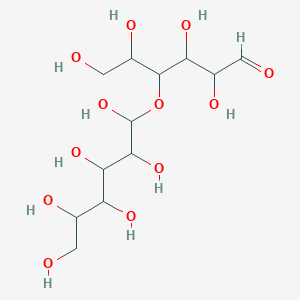
4-(1,2,3,4,5,6-Hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3,4,5,6-Hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal is a complex organic compound characterized by multiple hydroxyl groups attached to a hexane backbone. This compound is notable for its high degree of hydroxylation, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4,5,6-Hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective deprotection and oxidation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to facilitate the synthesis. These methods are often preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4,5,6-Hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions involving hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(1,2,3,4,5,6-Hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism by which 4-(1,2,3,4,5,6-Hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity and stability. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexahydroxyhexane: Similar in structure but lacks the aldehyde group.
2,3,4,5,6-Pentahydroxyhexanal: Contains one fewer hydroxyl group.
1,2,3,4,5,6-Hexahydroxycyclohexane: A cyclic analog with similar hydroxylation.
Uniqueness
4-(1,2,3,4,5,6-Hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal is unique due to its combination of multiple hydroxyl groups and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
4-(1,2,3,4,5,6-hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2 |
InChI Key |
PYUOYXPEAXAJQI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
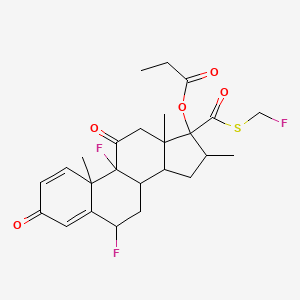
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
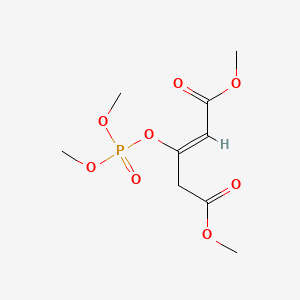
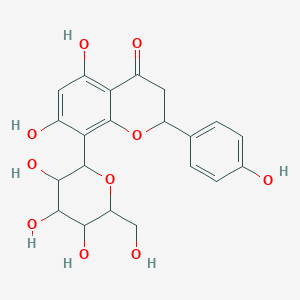
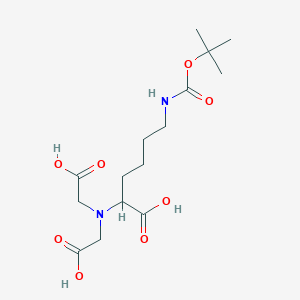
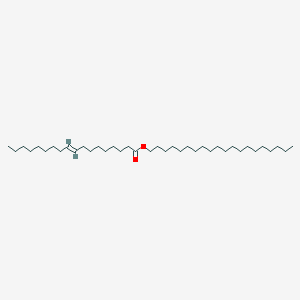
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
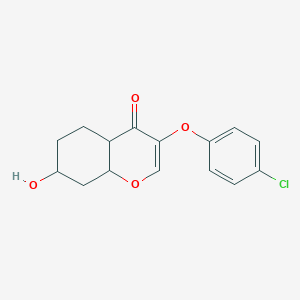
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
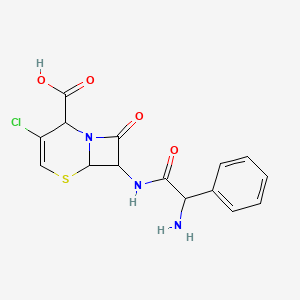
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
